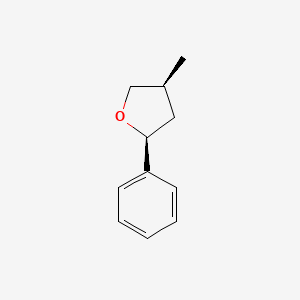

Cis-4-methyl-2-phenyltetrahydrofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2S,4S)-4-methyl-2-phenyloxolane |

InChI |

InChI=1S/C11H14O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1 |

InChI Key |

UOJBMAVYSVZFMX-ONGXEEELSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](OC1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CC(OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 4 Methyl 2 Phenyltetrahydrofuran and Analogous Tetrahydrofuran Derivatives

Cyclization Reactions for Tetrahydrofuran (B95107) Ring Formation

The formation of the tetrahydrofuran ring is often achieved through intramolecular or intermolecular cyclization reactions. These methods involve the formation of a carbon-oxygen bond to close the five-membered ring.

Intramolecular Cyclization of Alcohol Precursors

One of the most direct approaches to tetrahydrofuran synthesis is the intramolecular cyclization of alcohol precursors. chemistryviews.org This method relies on the nucleophilic attack of a hydroxyl group onto an electrophilic center within the same molecule. A variety of activating agents and reaction conditions can be employed to facilitate this ring closure.

For instance, the acid-catalyzed cyclization of alkenyl alcohols represents an atom-economical pathway to tetrahydrofurans. mdpi.com However, these reactions can sometimes be low-yielding or lack generality. mdpi.com To address these challenges, organosilanes have been utilized to minimize undesirable side reactions. mdpi.com The use of p-toluenesulfonic acid in dichloromethane (B109758) has been shown to effectively catalyze the cyclization of certain vinylsilyl alcohols, yielding tetrahydropyran (B127337) products with high stereocontrol. mdpi.comresearchgate.net

Another approach involves the use of iodine-based reagents. A metal-free, iodine-catalyzed C–H activation method has been developed for the transformation of alcohols into tetrahydrofuran derivatives. chemistryviews.org This reaction, which uses 10 mol% iodine and a hypervalent iodine reagent as an oxidizing agent, demonstrates high regioselectivity for the formation of the five-membered ring over the six-membered tetrahydropyran ring. chemistryviews.org The reaction is operationally simple and proceeds under mild conditions, accommodating a range of alcohol substrates. chemistryviews.org

Classical methods for forming cyclic ethers often utilize intramolecular SN2 reactions between a hydroxyl group and a tethered leaving group like a halide or sulfonate. nih.gov This strategy has been widely applied in the synthesis of natural products. nih.gov

Intermolecular Cyclization of Epoxides with Electron-Rich Alkenes

The reaction of epoxides with electron-rich alkenes provides a powerful method for constructing substituted tetrahydrofurans. mdpi.commdpi.com This intermolecular approach involves the opening of the epoxide ring by the alkene, followed by cyclization to form the tetrahydrofuran ring. This process can be viewed as a formal [3+2] cycloaddition. mdpi.com

The reaction is typically promoted by an acid catalyst, which activates the epoxide towards nucleophilic attack. mdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization. mdpi.com Mechanistic studies suggest that the reaction can proceed through either a purely ionic or an SN2-type pathway, depending on the nucleophilicity of the alkene. mdpi.comnih.gov

1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has emerged as a highly effective solvent and promoter for the catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes. mdpi.comnih.gov The unique properties of HFIP facilitate this transformation under smooth reaction conditions, often leading to moderate yields. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of novel spiro-tetrahydrofuran compounds and tetrahydrofurobenzofuran derivatives. mdpi.comnih.gov

The proposed mechanism in HFIP involves either a direct nucleophilic attack of the alkene on the activated epoxide or a double nucleophilic attack, with HFIP acting as the initial nucleophile followed by substitution by the alkene. mdpi.com For example, the reaction of styrene (B11656) oxide with α-methylstyrene in HFIP at 45 °C yields the corresponding tetrahydrofuran derivative. researchgate.net

Table 1: HFIP-Promoted Synthesis of Tetrahydrofurans from Epoxides and Alkenes

| Epoxide | Alkene | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene oxide | α-Methylstyrene | 2,4-Dimethyl-2,4-diphenyltetrahydrofuran | Moderate | researchgate.net |

| Substituted Epoxides | Electron-Rich Alkenes | Substituted Tetrahydrofurans | Moderate | mdpi.comnih.gov |

Ring-Closing Olefin Metathesis in Tetrahydrofuran Synthesis

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the synthesis of cyclic compounds, including tetrahydrofurans. sigmaaldrich.commasterorganicchemistry.comlibretexts.org This intramolecular reaction involves the formation of a new double bond within a diene substrate, catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs' catalysts). masterorganicchemistry.com The reaction is particularly effective for the formation of five-, six-, and even larger-membered rings. libretexts.orgnih.gov

The synthesis of unsaturated tetrahydrofurans can be achieved through the RCM of acyclic dienes containing an ether linkage. The strategic placement of the two alkene functionalities within the precursor molecule dictates the structure of the resulting cyclic product. This method is valued for its functional group tolerance and its ability to proceed under mild reaction conditions. sigmaaldrich.com

Electrophilic Cyclization of Vinylsilyl Alcohols

The electrophilic cyclization of vinylsilyl alcohols offers a stereoselective route to polysubstituted tetrahydrofurans. uva.esrsc.orguva.es In this process, the vinylsilane moiety directs the cyclization, and the stereochemical outcome can be influenced by the substitution pattern on the starting alcohol. uva.esrsc.orguva.es

Both acid-catalyzed and mercury-mediated cyclizations have been explored. uva.es For instance, treatment of a vinylsilyl alcohol with p-toluenesulfonic acid (p-TsOH) can induce cyclization. The stereoselectivity of this acid-catalyzed process can be temperature-dependent. uva.es In many cases, the major stereoisomer formed is the 2,5-trans-tetrahydrofuran. uva.es DFT calculations have been employed to better understand the factors influencing the stereoselectivity of these cyclizations. uva.esrsc.orguva.es

Table 2: Stereoselectivity in the Cyclization of a Model Vinylsilyl Alcohol

| Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| p-TsOH, rt | Moderate | uva.es |

| Hg(OCOCF₃)₂, -78 °C to rt | High | uva.es |

Metal-Catalyzed Approaches to Substituted Tetrahydrofurans

A variety of metal-catalyzed reactions have been developed for the synthesis of substituted tetrahydrofurans, offering high efficiency and stereocontrol. nih.gov These methods often involve the formation of carbon-carbon or carbon-oxygen bonds under the influence of a transition metal catalyst.

Palladium-catalyzed reactions have been particularly well-explored. For example, a palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides allows for the formation of both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Another palladium-catalyzed approach involves the intramolecular enyne coupling reaction. organic-chemistry.org

Nickel-catalyzed reactions also provide efficient routes to tetrahydrofurans. An efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported to construct chiral tetrahydrofuran rings in high yields and with excellent stereoselectivity. rsc.org Furthermore, nickel-catalyzed photoredox reactions have been utilized for the α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org

Other metals, such as rhodium, iridium, and platinum, have also been employed in catalytic systems for tetrahydrofuran synthesis. nih.govorganic-chemistry.org For instance, chiral iridium diphosphine complexes can catalyze enantioselective intramolecular Pauson-Khand-type reactions to yield chiral bicyclic cyclopentenones which can be precursors to tetrahydrofuran derivatives. organic-chemistry.org Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is another effective method. organic-chemistry.org

Palladium-Catalyzed Oxidative Cyclization–Redox Relay Reactions

Palladium catalysis offers a powerful tool for the construction of tetrahydrofuran rings through oxidative cyclization pathways. These methods often provide high levels of diastereoselectivity and functional group tolerance.

A notable advancement is the diastereoselective synthesis of highly substituted tetrahydrofurans via a Pd-catalyzed tandem oxidative cyclization–redox relay process. youtube.com This reaction, utilizing a PdCl₂/1,4-benzoquinone catalyst system, effectively cyclizes alkenols. youtube.com A key feature of this method is the introduction of a hydrogen-bond acceptor in the substrate, which enhances both reactivity and diastereoselectivity. youtube.com The cyclization proceeds with 5-exo Markovnikov regioselectivity. youtube.com Mechanistic studies suggest an anti-oxypalladation pathway, where intramolecular hydrogen bonding increases the alcohol's nucleophilicity and imposes conformational constraints that direct the stereochemical outcome. youtube.com This initial cyclization is followed by a redox-relay that installs versatile side-chain functionalities. youtube.com

Another strategy involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. organic-chemistry.org This transformation successfully forges both a C-C and a C-O bond in a single operation, yielding substituted tetrahydrofurans. organic-chemistry.orgcapes.gov.br The reaction demonstrates good scope, allowing for the synthesis of 2,3- and 2,5-disubstituted tetrahydrofurans, as well as spirocyclic and fused bicyclic systems. organic-chemistry.org High diastereoselectivity is often achieved, affording trans-2,5- and trans-2,3-disubstituted products. organic-chemistry.org The mechanism is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. capes.gov.br

Palladium(II)-mediated oxidative cyclization has also been applied to α-hydroxyenones and α,β-dihydroxyenones, leading to the formation of furan-3(2H)-one derivatives, which are closely related to the tetrahydrofuran core. capes.gov.br

Table 1: Palladium-Catalyzed Tetrahydrofuran Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features | Citations |

|---|---|---|---|---|

| PdCl₂ / 1,4-Benzoquinone | Alkenols with H-bond acceptor | Highly substituted THFs | Tandem oxidative cyclization-redox relay; High diastereoselectivity | youtube.com |

| Pd(dba)₂ / Ligand | γ-Hydroxy terminal alkenes + Aryl bromides | trans-2,5- and trans-2,3-disubstituted THFs | Forms C-C and C-O bonds; High diastereoselectivity | organic-chemistry.orgcapes.gov.br |

Rhodium-Catalyzed Transformations for Tetrahydrofuran Synthesis

Rhodium catalysts have proven versatile in mediating unique transformations to access tetrahydrofuran derivatives, often through pathways involving carbenoids or tandem reactions.

One prominent method involves the rhodium(II)-catalyzed reaction of diazo compounds. nih.gov In the presence of an aldehyde and an alkene, rhodium catalysts facilitate the generation of a carbonyl ylide from the diazo compound and aldehyde, which then undergoes a [3+2] dipolar cycloaddition with the alkene to form the tetrahydrofuran ring. nih.gov These transformations are generally most effective with electron-poor alkenes. nih.gov

A distinct approach utilizes the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles bearing pendent allyl or propargyl ether groups. nih.gov Catalyzed by rhodium(II) acetate (B1210297), these substrates form oxonium ylides that subsequently undergo a acs.orgnih.gov-sigmatropic rearrangement to yield substituted dihydrofuran-3-imines with high yield and diastereoselectivity. nih.gov These imine products are valuable intermediates that can be hydrolyzed to the corresponding ketones or subjected to reduction or nucleophilic attack to generate highly decorated tetrahydrofuran products. nih.gov

Furthermore, a tandem aziridination and ring-opening sequence has been developed using rhodium(II) carboxylate catalysts. organic-chemistry.org In this process, allylic carbamates or homoallylic sulfamates undergo oxidative cyclization to form aziridine (B145994) intermediates. These reactive intermediates are then trapped intramolecularly by a suitably positioned hydroxyl group to furnish functionalized tetrahydrofurans. organic-chemistry.org

Table 2: Rhodium-Catalyzed Synthesis of Tetrahydrofuran Scaffolds

| Catalyst | Starting Materials | Intermediate | Product | Key Transformation | Citations |

|---|---|---|---|---|---|

| Rhodium(II) carboxylates | Diazo compound + Aldehyde + Alkene | Carbonyl ylide | Substituted THF | [3+2] Cycloaddition | nih.gov |

| Rhodium(II) acetate | 1-Sulfonyl-1,2,3-triazole with ether tether | Oxonium ylide | Dihydrofuran-3-imine | acs.orgnih.gov-Sigmatropic rearrangement | nih.gov |

Copper-Catalyzed Cyclizations of Five-Membered O-Heterocycles

Copper catalysis represents a cost-effective and efficient strategy for synthesizing five-membered oxygen-containing heterocycles like tetrahydrofurans. acs.orgnih.gov These methods are noted for enabling stereoselective and regioselective C–O bond formations under mild conditions. acs.org

A novel and powerful methodology is the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols. This reaction allows for the synthesis of di- or tri-substituted tetrahydrofurans and tetrahydropyrans. The process involves the selective cleavage of a strained C–C bond in the cyclopropanol, followed by an oxidative C(sp³)–O bond formation to construct the heterocyclic ring. This strategy has demonstrated a broad substrate scope and good functional group tolerance.

Copper catalysts are also effective in multicomponent reactions for building heterocyclic frameworks. For instance, copper(I) salts can catalyze the annulation of 1,3-dicarbonyl compounds to produce substituted furans. Additionally, cascade reactions promoted by copper have been developed to rapidly construct complex fused O-heterocycles. Another approach is the copper-catalyzed intramolecular hydroalkoxylation of unactivated terminal alkenes, which provides a direct route to five- and six-membered cyclic ethers. capes.gov.br

Table 3: Copper-Catalyzed Synthesis of Tetrahydrofuran and Related Heterocycles

| Catalyst | Substrate Type | Product Type | Key Transformation | Citations |

|---|---|---|---|---|

| Copper(I) or Copper(II) salts | Hydroxycyclopropanols | Di/Tri-substituted THFs | Ring-opening cyclization | |

| Copper(I) salts | Unactivated terminal alkenes with hydroxyl group | Cyclic ethers (including THFs) | Intramolecular hydroalkoxylation | capes.gov.br |

Ruthenium-Catalyzed Olefin Isomerization and Subsequent Rearrangement

Ruthenium catalysts are well-established for their ability to promote olefin isomerization, a transformation that can be strategically coupled with cyclization reactions to afford heterocyclic products. nih.gov While direct isomerization-cyclization sequences leading to simple tetrahydrofurans are specific, ruthenium catalysis provides powerful tools for constructing furan-containing ring systems through related intramolecular processes.

One of the most relevant strategies is the ruthenium(II)-catalyzed intramolecular hydroarylation of arenes bearing a tethered olefin. This reaction has been successfully applied to the synthesis of dihydrobenzofuran motifs. The process involves the initial formation of a cyclometalated ruthenium complex via ortho-C–H bond activation, followed by insertion of the tethered alkene into the Ru–C bond, ultimately leading to the fused furan (B31954) ring system.

Ruthenium catalysts, particularly cationic complexes like [CpRu(CH₃CN)₃]PF₆, are also highly effective in the cycloisomerization of enynes. These reactions involve the intramolecular coupling of an alkene and an alkyne. While often employed for carbocycle synthesis, the underlying reactivity can be harnessed for heterocycle formation, demonstrating the capacity of ruthenium to mediate complex bond reorganizations. The mildness of these ruthenium catalyst systems allows for the tolerance of a wide array of functional groups.

Furthermore, ruthenium complexes derived from common metathesis precatalysts can be used for sequential catalysis, first performing an olefin isomerization and then, after modification in situ, catalyzing an oxidation, demonstrating the versatile reactivity of these systems.

Table 4: Ruthenium-Catalyzed Reactions for Furan Ring Synthesis

| Catalyst Type | Reaction Type | Substrate | Product | Key Features | Citations |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / Additives | Intramolecular Hydroarylation | Olefin-tethered arenes | Dihydrobenzofurans | C-H activation and cyclization | |

| [CpRu(CH₃CN)₃]PF₆ | Enyne Cycloisomerization | 1,6- and 1,7-Enynes | Cyclic dienes / Heterocycles | Intramolecular alkene-alkyne coupling |

Iron-Catalyzed Ring-Expansion Reactions and Cycloadditions

Iron, being an abundant and non-toxic metal, provides a sustainable platform for catalysis. Iron-catalyzed reactions have been successfully developed for the synthesis of tetrahydrofuran derivatives, most notably through the ring expansion of epoxides. nih.gov

This intermolecular ring-expansion reaction occurs between an aryl epoxide and an alkene, such as a diene, acrylate, or styrene, to generate a polysubstituted tetrahydrofuran. nih.gov The reaction is characterized by its high chemo- and regioselectivity. nih.gov The catalyst system typically consists of a simple iron salt like iron(II) chloride, a reducing agent such as zinc powder, and a ligand system. Iron(II) salen complexes and iron porphyrins have been identified as particularly effective catalysts, with some systems operating at low catalyst loadings.

The proposed mechanism involves a single electron transfer (SET) process. An iron(I) species, generated in situ by the reduction of the iron(II) precursor, initiates the cycle by reductively opening the epoxide to form a radical intermediate. This radical then adds to the alkene, and a subsequent intramolecular cyclization step forms the tetrahydrofuran ring and regenerates the active catalyst. This methodology has been applied to the one-step synthesis of complex natural product skeletons. nih.gov

Table 5: Iron-Catalyzed Ring-Expansion for Tetrahydrofuran Synthesis

| Catalyst System | Reactants | Product | Mechanism | Key Features | Citations |

|---|---|---|---|---|---|

| FeCl₂ / Zn / Ligand | Aryl epoxide + Alkene | Polysubstituted THF | Single Electron Transfer (SET) | High chemo- and regioselectivity | nih.gov |

| Iron(II) Salen Complex | Aryl epoxide + Alkene | Polysubstituted THF | SET, Radical coupling | Effective catalyst, can be pre-formed |

Electrochemical Synthesis of C(sp3)-Rich Heterocycles Including Tetrahydrofurans

Electrochemical methods offer a green and sustainable alternative to traditional reagent-based synthesis, avoiding the need for chemical oxidants or catalysts in many cases. An electrochemical deconstructive functionalization strategy has been developed for accessing C(sp³)-rich heterocycles, including tetrahydrofuran, tetrahydropyran, and pyrrolidine (B122466) scaffolds. acs.org

This method is applicable to readily available arylalcohol substrates. acs.org The key step is the anodic oxidation of the substrate to generate an aromatic radical cation. acs.org This is followed by a mesolytic cleavage event, which breaks a C-C bond and forms a carbocation intermediate that is subsequently trapped by an internal nucleophile (the hydroxyl group) to form the heterocyclic ring. acs.org For instance, the electrochemical conversion of a 2-arylethanol derivative can be optimized to form 2-phenyltetrahydrofuran. acs.org

The reaction has been demonstrated on a preparative scale using continuous flow electrolysis, which can offer increased productivity and require lower concentrations of supporting electrolyte compared to batch processes. acs.org This catalyst-free strategy relies on the direct anodic oxidation of the substrate, showcasing the power of electrochemistry to achieve challenging transformations under mild conditions.

Table 6: Electrochemical Synthesis of Tetrahydrofuran Scaffolds

| Substrate Type | Key Process | Intermediate | Product | Advantages | Citations |

|---|---|---|---|---|---|

| Arylalcohol derivatives | Anodic oxidation, Mesolytic cleavage, Intramolecular trapping | Aromatic radical cation, Carbocation | C(sp³)-rich heterocycles (THF, THP, etc.) | Catalyst-free, Mild conditions, Scalable in flow | acs.org |

[3+2] Cycloaddition and Annulation Strategies for Tetrahydrofuran Scaffolds

[3+2] Cycloaddition reactions are a powerful and atom-economical strategy for the construction of five-membered rings, including the tetrahydrofuran scaffold. These methods typically involve the reaction of a three-atom component with a two-atom component.

A highly effective approach utilizes donor-acceptor (D-A) cyclopropanes as the three-carbon building block and aldehydes as the two-atom component. Lewis acid catalysis can mediate the cycloaddition to afford highly substituted tetrahydrofurans. nih.gov For instance, a dynamic kinetic asymmetric [3+2] cycloaddition of racemic D-A cyclopropanes with aldehydes has been developed using a chiral MgI₂-pybox complex. This process provides enantioenriched tetrahydrofuran products in good yields and as single diastereomers. The reaction is tolerant of a variety of aldehydes, including aryl, cinnamyl, and aliphatic variants.

Palladium(0) catalysts can also promote the [3+2] cycloaddition of malonate-derived vinylcyclopropanes with aldehydes, leading to cis-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. This method works best with electron-poor aldehydes, suggesting a mechanism involving an initial aldol-type reaction of a π-allylpalladium complex with the electrophilic aldehyde.

An alternative [3+2] strategy involves the reaction between epoxides and alkenes. In the presence of a Lewis acid, an electron-rich aryl epoxide can act as a three-atom oxygenated cationic synthon, which reacts with an alkene in a formal cycloaddition to produce tetrasubstituted tetrahydrofurans.

Table 7: [3+2] Cycloaddition Strategies for Tetrahydrofuran Synthesis

| 3-Atom Component | 2-Atom Component | Catalyst/Promoter | Product | Key Features | Citations |

|---|---|---|---|---|---|

| Donor-Acceptor Cyclopropane (B1198618) | Aldehyde | Lewis Acid (e.g., (tBu-pybox)MgI₂) | Enantioenriched THF | Dynamic kinetic asymmetric transformation | |

| Vinylcyclopropane | Aldehyde | Pd(0) / Ligand | cis-2,5-Disubstituted THF | High diastereoselectivity | |

| Aryl Epoxide | Alkene | Lewis Acid | Tetrasubstituted THF | Formal [3+2] cycloaddition |

Carbonyl Ylide [3+2] Cycloadditions for Tetrahydrofuran Formation

A powerful strategy for the formation of the tetrahydrofuran ring system is the [3+2] cycloaddition reaction involving carbonyl ylides. ubc.ca Carbonyl ylides are reactive intermediates that can be generated through various methods, with the rhodium-catalyzed decomposition of diazoketones being a particularly effective approach. arkat-usa.orgnsc.ru These ylides can then react with a suitable dipolarophile, such as an alkene, to furnish the tetrahydrofuran ring in a single step. nsc.ru

The general mechanism involves the reaction of a metallocarbenoid with the oxygen atom of a carbonyl group to form the carbonyl ylide. nsc.ru This intermediate then undergoes a 1,3-dipolar cycloaddition with an alkene. For instance, rhodium(II) acetate can catalyze the decomposition of diazoketones in the presence of an alkene to yield the corresponding tetrahydrofuran cycloadduct. arkat-usa.orgnsc.ru The reaction of tungsten-containing carbonyl ylides with alkenes has also been shown to produce polycyclic compounds through a [3+2] cycloaddition followed by intramolecular C-H insertion. nih.gov

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cycloaddition. Rhodium(II) catalysts are frequently employed due to their ability to effectively promote the formation of carbonyl ylides from α-diazo-β-ketoesters. arkat-usa.orgnih.gov In the absence of an external trapping agent, these ylides may undergo dimerization. arkat-usa.org The cycloaddition has been successfully applied to various alkenes and alkynes, leading to a diverse range of substituted tetrahydrofurans and 2,5-dihydrofurans. arkat-usa.orgnih.gov

Annulation of Aminocyclopropanes to Tetrahydrofuran Analogues

The annulation of donor-acceptor cyclopropanes represents another versatile method for the synthesis of five-membered rings, including tetrahydrofuran analogues. Specifically, aminocyclopropanes can be activated to undergo a [3+2] cycloaddition with various reaction partners. nih.gov While much of the research in this area has focused on reactions with indoles to form indoline (B122111) scaffolds, the underlying principles can be extended to the synthesis of highly substituted tetrahydrofurans.

The reaction typically involves the use of a Lewis acid to activate the donor-acceptor cyclopropane. nih.gov For instance, silyl (B83357) triflimides have shown superior catalytic activity compared to silyl triflates in promoting the [3+2] annulation of aminocyclopropanes. nih.gov The mechanism is believed to proceed through a ring-opened intermediate that then engages in the cycloaddition.

A key aspect of this methodology is the nature of the substituents on the cyclopropane ring. Aminocyclopropanes bearing an ester group (monoesters) have been successfully employed in these annulation reactions. nih.gov The reaction of these activated cyclopropanes with aldehydes can lead to the formation of pentasubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Catalysts such as Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ have been shown to be effective for this transformation. organic-chemistry.org The development of catalytic intermolecular [3+2] annulations of aminocyclopropanes provides a direct route to functionalized tetrahydrofuran rings.

Diastereoselective and Enantioselective Synthesis of Cis-4-methyl-2-phenyltetrahydrofuran

Achieving high levels of stereocontrol is a critical challenge in the synthesis of substituted tetrahydrofurans like this compound. The relative and absolute stereochemistry of the substituents on the tetrahydrofuran ring significantly influences the biological activity of the molecule.

Control of cis/trans Diastereoselectivity in Tetrahydrofuran Ring Closure

The control of cis/trans diastereoselectivity in the formation of the tetrahydrofuran ring is often governed by the reaction conditions, which can favor either kinetic or thermodynamic control. wikipedia.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.com Under kinetic control, the product that is formed faster will predominate, whereas under thermodynamic control, the more stable product will be the major isomer. wikipedia.orgnumberanalytics.com

Several factors can influence the stereochemical outcome of the ring closure. For example, in nucleophilic substitution reactions to form tetrahydrofurans, the stereochemistry can be thermodynamically controlled, allowing for the interconversion of cis and trans isomers under the reaction conditions. nih.gov The choice of Lewis acid in certain cyclization reactions can also dictate the product stereoisomer. For instance, the BF₃·OEt₂-catalyzed reaction of a γ-alkoxyallylstannane with an aldehyde can favor the trans-disubstituted tetrahydrofuran, while thermal conditions can lead to the cis-isomer with high diastereoselectivity. nih.gov

In the context of oxidative cyclizations of 1,5-dienes, the use of specific catalytic systems, such as those involving ruthenium tetroxide, can lead to the formation of cis-tetrahydrofuran diols with high stereoselectivity. nih.gov The co-oxidant has been shown to play a crucial role in the cyclization and subsequent steps. nih.gov Similarly, palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes can achieve high diastereoselectivities, forming both a C-C and a C-O bond in the process. organic-chemistry.org

Chiral Catalyst Development for Asymmetric Induction

The development of chiral catalysts is paramount for the enantioselective synthesis of substituted tetrahydrofurans. numberanalytics.com Asymmetric induction allows for the formation of a specific enantiomer, which is often crucial for biological activity. numberanalytics.com

In the realm of [3+2] cycloadditions, chiral N,N'-dioxide/Ni(II) catalysts have been developed for the efficient diastereo- and enantioselective reaction of heterosubstituted alkenes with oxiranes, yielding highly substituted chiral tetrahydrofurans. nih.gov These reactions proceed via selective C-C bond cleavage of the epoxide. nih.gov Similarly, chiral rhodium catalysts, such as Rh₂(DOSP)₄, have been employed in tandem ylide formation/ nih.govubc.ca-sigmatropic rearrangements to generate two adjacent stereocenters with a high degree of control. nih.gov By selecting the appropriate combination of chiral catalyst and chiral allylic alcohol, any of the four possible stereoisomers can be synthesized. nih.gov

Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones represents another powerful strategy. rsc.org The use of a P-chiral bisphosphine ligand, DI-BIDIME, has proven effective in constructing chiral tetrahydrofuran rings with excellent stereoselectivity and enantioselectivity. rsc.org This method has a broad substrate scope and can be scaled up without loss of enantioselectivity. rsc.org

Chiral Pool Synthesis Strategies for Substituted Tetrahydrofurans

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. wikipedia.orgnumberanalytics.com This approach can be highly efficient as it leverages the pre-existing stereocenters of the starting material. wikipedia.org

Substrates for tetrahydrofuran synthesis can be derived from the chiral pool, such as tartrate derivatives. nih.gov Monoallylated 1,2-diols, which can be prepared from the chiral pool, can undergo visible-light-mediated deoxygenative cyclization to form chiral tetrahydrofurans. nih.gov This method involves the formation of a C-C bond in the cyclization step. nih.gov

Natural products themselves, like lignans (B1203133), often contain tetrahydrofuran rings and their biosynthesis provides inspiration for synthetic strategies. rsc.org For example, the total synthesis of tetrahydrofuran lignans has been achieved through biomimetic approaches involving tandem reactions. rsc.org Another example is the use of (+)-nootkatone, a chiral pool molecule, in the synthesis of complex natural products containing a tetrahydrofuran moiety. acs.org This strategy often involves the surgical modification of the starting material to construct the desired target. acs.org The use of carbohydrates, another major component of the chiral pool, also provides a versatile platform for the synthesis of a variety of chiral building blocks for tetrahydrofuran synthesis. numberanalytics.com

Compound List

Stereochemical and Conformational Analysis of Cis 4 Methyl 2 Phenyltetrahydrofuran

Theoretical and Computational Studies of Tetrahydrofuran (B95107) Conformations

Computational chemistry provides powerful tools to investigate the conformational preferences and energies of molecules. These methods are instrumental in predicting the most stable arrangements of atoms and understanding the factors that govern stereoselectivity in chemical reactions.

Density Functional Theory (DFT) Calculations for Stereoselectivity and Conformational Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the conformational landscape of tetrahydrofuran (THF) and its derivatives. nih.govnih.gov DFT calculations can determine the relative energies of different conformers and transition states, providing insights into the stereoselectivity of reactions leading to their formation. rsc.org

For the tetrahydrofuran ring, two primary puckered conformations are considered: the envelope (C_s symmetry) and the twist (C_2 symmetry). researchgate.netnih.gov DFT studies have shown that the energy difference between these conformers is small, and they can interconvert through a process called pseudorotation. researchgate.net The presence of substituents on the ring influences the preferred conformation.

A study on methyl tetrahydrofuran-2-carboxylate using DFT calculations with various functionals and the cc-pVTZ basis set found a uniform conformational picture. nih.gov The calculated dipole and rotational strengths were compared to experimental values from IR and VCD spectra, with functionals like B3LYP, B1LYP, and B98 showing the highest correlation with experimental rotational strengths. nih.gov Such studies demonstrate the utility of DFT in assigning absolute configurations and understanding conformational preferences.

In the context of reaction mechanisms, DFT calculations have been employed to explore the ring-opening reactions of THF and the ring expansion of oxetanes to form tetrahydrofurans. nih.govrsc.org For instance, calculations on the reaction of carbenes with oxetanes revealed that the formation of tetrahydrofuran derivatives proceeds through a diradical intermediate, and the bond lengths in the precursor ylide intermediates dictate the stereochemical outcome. rsc.org

Table 1: Calculated Relative Energies of Tetrahydrofuran Conformers

| Conformer | Symmetry | Relative Energy (kJ/mol) |

| Envelope | C_s | Higher |

| Twist | C_2 | Lower |

Note: The relative energies can be influenced by the level of theory, basis set, and the presence of substituents.

Molecular Modeling of Tetrahydrofuran Ring Conformations and Substituent Effects

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For tetrahydrofuran derivatives, modeling helps visualize the three-dimensional structures of different conformers and understand how substituents affect the ring's puckering. researchgate.netresearchgate.net

The puckering of the tetrahydrofuran ring can be described by two parameters, the puckering amplitude (q) and the phase angle of pseudorotation (Φ). Molecular mechanics and quantum mechanics calculations can map the potential energy surface as a function of these parameters. For unsubstituted THF, the potential energy surface for pseudorotation is relatively flat, indicating facile interconversion between conformers. researchgate.net

Substituents, however, create a more defined potential energy landscape with distinct energy minima corresponding to preferred conformations. The steric and electronic properties of the substituents play a significant role. For example, in cis-4-methyl-2-phenyltetrahydrofuran, the bulky phenyl and methyl groups will tend to occupy positions that minimize steric interactions. Generally, bulky substituents prefer to be in a pseudo-equatorial position to reduce steric strain.

Modeling studies on tetrahydrofurfuryl alcohol (THFA), a sugar analog, have shown that the hydroxymethyl substituent influences the ring geometry. d-nb.info The study found that an envelope (E) ring geometry is favored when the substituent is in a gauche orientation, while a twist (T) form is more stable for a gauche (+) alignment. d-nb.info This highlights the subtle interplay between substituent orientation and ring conformation.

Experimental Determination of Stereochemistry and Diastereomeric Ratios

While computational methods provide valuable predictions, experimental techniques are essential for the definitive determination of stereochemistry and the quantification of diastereomeric ratios in mixtures.

Spectroscopic Assignment of cis/trans Isomerism in Tetrahydrofurans

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including the relative stereochemistry of substituents on a ring. tutorchase.comquora.com For cis and trans isomers of substituted tetrahydrofurans, the chemical shifts and coupling constants of the ring protons are often distinct.

In general, the spatial arrangement of atoms in cis and trans isomers leads to different electronic environments for the nuclei, resulting in different chemical shifts in their NMR spectra. tutorchase.com The coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, can also provide information about the dihedral angle between them, which is related to the ring conformation and the relative stereochemistry of the substituents. For instance, a larger coupling constant is often observed for trans-diaxial protons compared to axial-equatorial or diequatorial protons.

Infrared (IR) spectroscopy can also be used to distinguish between isomers, as the vibrational modes of the molecule are sensitive to its three-dimensional structure. univie.ac.atrsc.org Specific absorption bands in the IR spectrum can be characteristic of a particular isomer. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically within 5 Å). acdlabs.comlibretexts.org This is particularly useful for determining the relative stereochemistry of substituents on a ring system like tetrahydrofuran. libretexts.orgyoutube.com

In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, a NOESY experiment would be expected to show a cross-peak between the proton at C2 and the protons of the methyl group at C4 if they are on the same face of the ring (cis relationship). Conversely, the absence of such a cross-peak would suggest a trans relationship.

The intensity of the NOESY cross-peaks can also provide qualitative information about the internuclear distances. By analyzing the pattern of NOESY correlations, the relative configuration of all stereocenters in the molecule can often be unambiguously determined. acdlabs.com

Table 2: Expected NOESY Correlations for this compound

| Interacting Protons | Expected NOESY Correlation |

| H2 and H4-methyl | Yes |

| H2 and H5 (same face) | Yes |

| H4 and H5 (same face) | Yes |

Factors Governing Stereoselectivity in the Formation of Substituted Tetrahydrofurans

The stereochemical outcome of reactions that form substituted tetrahydrofurans is influenced by a variety of factors, including the reaction mechanism, the nature of the reactants and reagents, and the reaction conditions. acs.orgacs.orgnih.gov

One major factor is thermodynamic versus kinetic control . Under thermodynamic control, the most stable diastereomer is the major product. This is often the case when the reaction conditions allow for equilibration between the different stereoisomers. nih.gov For 2,4-disubstituted tetrahydrofurans, the trans isomer is often the thermodynamically more stable product due to the pseudo-equatorial positioning of both substituents, which minimizes steric interactions.

Under kinetic control , the major product is the one that is formed fastest, which is determined by the relative energies of the transition states leading to the different diastereomers. The stereoselectivity can be influenced by:

Substrate control: The existing stereocenters in the starting material can direct the approach of the incoming reagent.

Reagent control: The steric and electronic properties of the reagent can favor the formation of one diastereomer over another. acs.org For example, the use of bulky Lewis acids can influence the stereochemical outcome of cyclization reactions. diva-portal.org

Catalyst control: In catalytic reactions, chiral catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer. nih.gov

For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization, the trans isomer is typically the major product in the absence of controlling agents. diva-portal.org However, the addition of Lewis acids can alter the diastereoselectivity. diva-portal.org Similarly, in palladium-catalyzed reactions, the choice of ligand can have a profound impact on the stereoselectivity of the product. nih.gov

Mechanistic Investigations of Tetrahydrofuran Ring Formation and Functionalization

Proposed Reaction Mechanisms for Cyclization Processes

The formation of the tetrahydrofuran (B95107) ring can be achieved through several fundamental reaction pathways, including those involving ionic intermediates, radical species, or concerted nucleophilic substitutions. The specific mechanism is often dictated by the starting materials, reagents, and reaction conditions.

Ionic pathways for tetrahydrofuran synthesis typically involve the intramolecular cyclization of a hydroxyl group onto a carbocation. For a precursor to cis-4-methyl-2-phenyltetrahydrofuran, this would likely involve a diol or an unsaturated alcohol that can be induced to form a carbocation at the appropriate position.

One plausible route involves the acid-catalyzed dehydration of a 1-phenylpentane-1,4-diol derivative. Protonation of one of the hydroxyl groups by an acid catalyst would form a good leaving group (water), which then departs to generate a carbocation. youtube.com The stability of the resulting carbocation is a key factor; a secondary carbocation would be more stable than a primary one. youtube.com If a carbocation is formed at the carbon bearing the phenyl group (C2 position of the final ring), its stability would be enhanced by resonance with the aromatic ring. The intramolecular nucleophilic attack by the remaining hydroxyl group at C4 would then close the five-membered ring. The stereochemistry of the final product would depend on the conformation of the open-chain precursor and the trajectory of the nucleophilic attack.

Alternatively, nonclassical carbocation intermediates, such as cyclopropyl (B3062369) carbinyl cations, have been shown to be effective in controlling stereochemistry in S_N1-type reactions of homoallylic tertiary alcohols. nih.gov This approach allows for stereoretentive nucleophilic substitution, which could be a strategy to control the cis stereochemistry in complex tetrahydrofuran syntheses. nih.gov

| Precursor Type | Activation Method | Key Intermediate | Controlling Factors |

| Unsaturated Alcohol | Acid Catalyst (e.g., H₂SO₄) | Secondary or Tertiary Carbocation | Carbocation stability, steric hindrance |

| Diol | Acid Catalyst | Carbocation | Proximity of nucleophile, ring strain |

| Homoallylic Alcohol | Lewis Acid | Nonclassical Carbocation | π-participation, substrate stereochemistry nih.gov |

Free-radical cyclizations offer a powerful alternative for constructing the tetrahydrofuran skeleton, often proceeding under milder conditions than ionic reactions. beilstein-journals.org These reactions typically involve the generation of a radical on the precursor molecule, which then undergoes an intramolecular addition to a double bond.

For the synthesis of a 2,4-disubstituted tetrahydrofuran, a common strategy is the radical cyclization of an unsaturated alcohol. nih.gov An alkoxy radical can be generated from a homoallylic alcohol precursor via proton-coupled electron transfer (PCET) or by using a metal catalyst. nih.gov This alkoxy radical can then add to the pendent alkene, forming a five-membered ring and a new carbon-centered radical. This subsequent radical can be quenched by a hydrogen atom transfer (HAT) co-catalyst to yield the final tetrahydrofuran product. nih.gov The stereoselectivity of the cyclization is often controlled by the transition state geometry, which tends to favor the formation of the cis isomer in 5-exo-trig cyclizations.

Manganese(III)-based oxidative free-radical cyclizations of unsaturated ketones are another relevant method. acs.org While this specific example leads to ketones, similar principles can apply to other unsaturated systems. Furthermore, metal-catalyzed hydrogen atom transfer (MHAT) has emerged as a significant strategy for radical cyclizations, including those forming bridged ring systems. acs.org

| Initiation Method | Radical Type | Cyclization Mode | Termination Step |

| Photochemical | Alkoxy Radical nih.gov | 5-exo-trig | Hydrogen Atom Transfer (HAT) nih.gov |

| Metal-Catalyzed (e.g., Fe, Mn) | Carbon-centered or Alkoxy Radical acs.orgacs.org | Intramolecular Addition | Reduction or Radical-Radical Coupling |

| Tin Hydride (e.g., TTMSS/AIBN) | Carbon-centered Radical beilstein-journals.org | Intramolecular Arylation/Alkylation | Hydrogen Abstraction from Tin Hydride |

Intramolecular S_N2 reactions are a classic and reliable method for forming cyclic ethers, including tetrahydrofurans. nih.gov This pathway requires a molecule containing both a nucleophile (typically an alcohol) and a leaving group, separated by an appropriate number of atoms to form a five-membered ring.

A common precursor for this type of cyclization is a halohydrin or a hydroxy sulfonate. nih.govyoutube.com For instance, treating a 5-halo-1-phenyl-pentan-2-ol with a base would deprotonate the hydroxyl group to form a more potent alkoxide nucleophile. youtube.comyoutube.com This alkoxide would then undergo an intramolecular S_N2 attack, displacing the halide from the other end of the carbon chain to form the tetrahydrofuran ring. youtube.com This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon bearing the leaving group. To form this compound, the stereocenters in the acyclic precursor must be set accordingly. The efficiency of this cyclization is generally high for the formation of five-membered rings due to favorable kinetics and thermodynamics (Baldwin's rules).

| Precursor | Activating Reagent | Nucleophile | Leaving Group |

| Halohydrin | Base (e.g., NaOH, NaH) | Alkoxide youtube.com | Halide (e.g., Br⁻, I⁻) |

| Hydroxy Sulfonate | Base (e.g., NaH) | Alkoxide | Sulfonate (e.g., TsO⁻, MsO⁻) |

| Epoxide | Acid or Base Catalyst | Alcohol | Oxygen of the opened epoxide |

Mechanistic Aspects of Metal-Catalyzed Tetrahydrofuran Synthesis

Transition metal catalysis has introduced a wide array of powerful and selective methods for synthesizing tetrahydrofurans. Palladium, in particular, has been extensively used in oxidative cyclization reactions.

Palladium-catalyzed oxidative cyclization, often referred to as a Wacker-type cyclization, is a highly effective method for preparing heterocycles from unsaturated alcohols. nih.gov In a typical mechanism for the formation of a substituted tetrahydrofuran, a palladium(II) catalyst coordinates to the alkene of a γ-hydroxy alkene. nih.gov This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the palladium-activated alkene (oxypalladation). This step forms a C-O bond and a new carbon-palladium sigma bond. The resulting organopalladium(II) intermediate can then undergo various transformations. In many cases, reductive elimination or β-hydride elimination followed by reductive elimination yields the tetrahydrofuran product and a palladium(0) species. nih.gov The Pd(0) is then reoxidized to Pd(II) by an external oxidant (such as copper salts or molecular oxygen) to complete the catalytic cycle. acs.orgnih.gov

Redox-relay Heck reactions represent another strategy, where a cyclic hemiacetal can be generated and subsequently reduced to provide disubstituted tetrahydrofurans. organic-chemistry.org

| Catalyst System | Key Mechanistic Steps | Role of Metal | Stereochemical Outcome |

| Pd(II) / Oxidant | Alkene coordination, Oxypalladation, Reductive Elimination nih.govnih.gov | Activates alkene, facilitates C-O bond formation | Often syn-addition across the double bond nih.gov |

| Pd(0) / Aryl Halide | Oxidative Addition, Alkene Insertion, Reductive Elimination | Forms C-C and C-O bonds in one sequence | Diastereoselectivity depends on substrate and ligands nih.gov |

While less common for de novo synthesis of tetrahydrofurans, single electron transfer (SET) processes are relevant in the functionalization and rearrangement of related heterocycles. For instance, photoredox catalysis in conjunction with nickel has been used for the C(sp³)–H arylation of cyclic ethers. organic-chemistry.org This involves a SET event to generate a radical intermediate from the ether.

In the context of ring expansion, photochemical reactions of smaller rings like oxetanes can proceed through ylide intermediates to form tetrahydrofurans. rsc.org Mechanistic studies, including DFT calculations, suggest that these rearrangements can proceed through a diradical pathway initiated by the ylide. rsc.org While this is a ring expansion rather than a direct cyclization, it highlights the role of radical intermediates, which can be accessed via SET, in forming the tetrahydrofuran scaffold.

| Process | Initiation | Key Intermediate | Application |

| Photo-HAT/Nickel Dual Catalysis | Light/Photocatalyst | α-oxy C(sp³) radical | C-H functionalization of existing THF rings organic-chemistry.org |

| Photochemical Ring Expansion | UV light | Diradical from oxonium ylide rsc.org | Synthesis of THF from oxetanes rsc.org |

Transition Metal Carbenoid Insertion Pathways

The construction of the tetrahydrofuran ring often involves the strategic formation of carbon-oxygen and carbon-carbon bonds. One powerful method for achieving this is through transition metal-catalyzed carbene insertion reactions. rsc.org These reactions typically utilize diazo compounds as carbene precursors, which, in the presence of a transition metal catalyst, generate a reactive metal carbene intermediate. snnu.edu.cnnih.gov This intermediate can then undergo insertion into C-H or X-H bonds (where X is a heteroatom like oxygen). nih.gov

In the context of forming a substituted tetrahydrofuran like this compound, an intramolecular C-H insertion is a key pathway. This process can be envisaged to start from a suitably substituted linear precursor containing a diazo group and a hydroxyl moiety. The general mechanism, catalyzed by transition metals such as rhodium(II) or copper(II), can be outlined as follows:

Carbene Formation: The diazo compound coordinates to the transition metal catalyst, leading to the extrusion of dinitrogen gas (N₂) and the formation of a metal carbenoid species. nih.gov

Intramolecular C-H Insertion: The highly reactive carbenoid then inserts into a specific C-H bond within the same molecule. For the synthesis of a 2,4-disubstituted tetrahydrofuran, the insertion would target the C-H bond at the δ-position relative to the carbene center.

Ring Closure: This insertion event effectively forms a new carbon-carbon bond and completes the five-membered tetrahydrofuran ring.

The stereoselectivity of this insertion is a critical aspect, and for the formation of the cis isomer, the transition state geometry must favor the approach of the carbene in a way that leads to the substituents on the newly formed ring being on the same face. The choice of catalyst, particularly the ligands coordinated to the metal center, plays a pivotal role in controlling this stereochemical outcome. While specific studies on this compound are limited, research on analogous systems demonstrates that chiral dirhodium(II) carboxylate catalysts are highly effective in inducing high diastereoselectivity and enantioselectivity in such cyclization reactions.

Table 1: Key Steps in Transition Metal Carbenoid Insertion for Tetrahydrofuran Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Diazo compound activation | Diazo compound, Transition metal catalyst |

| 2 | Nitrogen extrusion | Metal carbenoid |

| 3 | Intramolecular C-H insertion | Transition state for C-H activation |

| 4 | Ring closure | Substituted tetrahydrofuran |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cis 4 Methyl 2 Phenyltetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For cis-4-methyl-2-phenyltetrahydrofuran, both one-dimensional and two-dimensional NMR techniques are invaluable.

¹H NMR and ¹³C NMR for Structural Fingerprinting

The ¹H and ¹³C NMR spectra of this compound provide a unique "fingerprint" that allows for its unambiguous identification. The chemical shifts (δ), multiplicities, and coupling constants (J) of the protons and carbon atoms are highly sensitive to their local electronic and steric environments, directly reflecting the cis-stereochemical relationship between the phenyl group at C2 and the methyl group at C4.

Detailed ¹H NMR spectroscopic data, acquired in deuterated chloroform (B151607) (CDCl₃), reveals the specific resonances for each proton in the molecule. The proton at the C2 position, being adjacent to both the oxygen atom and the phenyl group, typically appears as a doublet of doublets. The protons on the tetrahydrofuran (B95107) ring and the methyl group protons also exhibit characteristic chemical shifts and splitting patterns that are consistent with the cis-conformation.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the tetrahydrofuran ring, particularly C2 and C4, are diagnostic for the cis-isomer.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | 4.95 (dd, J = 8.0, 6.5 Hz) | 82.5 |

| C3-Hα | 2.40 (m) | 38.6 |

| C3-Hβ | 1.65 (m) | |

| C4-H | 2.25 (m) | 33.1 |

| C5-Hα | 4.10 (t, J = 7.5 Hz) | 74.2 |

| C5-Hβ | 3.65 (dd, J = 8.0, 6.0 Hz) | |

| 4-CH₃ | 1.10 (d, J = 6.5 Hz) | 21.8 |

| Phenyl-H | 7.30 (m) | 143.8 (ipso), 128.3 (ortho), 127.2 (meta), 125.8 (para) |

Data presented is a compilation from typical values and may vary slightly based on experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms and definitively establishing the relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

A COSY spectrum would reveal scalar coupling between adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the tetrahydrofuran ring. For instance, correlations would be observed between the C2 proton and the C3 protons, between the C3 protons and the C4 proton, and so on.

A NOESY experiment is crucial for confirming the cis stereochemistry. This technique detects through-space interactions between protons that are in close proximity. In this compound, a key NOE would be expected between the proton at C2 and the protons of the methyl group at C4, as they reside on the same face of the tetrahydrofuran ring. The absence of such a correlation in the trans isomer would be a definitive distinguishing feature.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass of the molecular ion confirms the molecular weight of this compound.

The fragmentation pattern is particularly informative for structural elucidation. Characteristic fragmentation pathways for tetrahydrofuran derivatives often involve cleavage of the ring. For this compound, key fragments would likely arise from the loss of the phenyl group, the methyl group, or through ring-opening mechanisms. The relative abundance of these fragments provides a characteristic mass spectrum.

Hypothetical EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 99 | [M - C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

This table represents a hypothetical fragmentation pattern based on the structure.

Hyphenated Techniques (e.g., GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for identifying it within a complex mixture.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. This technique is instrumental in quality control and in the analysis of reaction mixtures to determine the isomeric ratio of cis- and trans-4-methyl-2-phenyltetrahydrofuran.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

While NMR and MS provide strong evidence for the structure of this compound in solution and in the gas phase, X-ray crystallography offers the most definitive and unambiguous determination of its solid-state structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing exact bond lengths, bond angles, and torsion angles. This would definitively confirm the cis relationship between the phenyl and methyl substituents on the tetrahydrofuran ring. Furthermore, X-ray analysis would reveal the preferred conformation of the tetrahydrofuran ring in the solid state, which is typically an envelope or a twist conformation.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Such a study would be the gold standard for its structural and conformational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups. The tetrahydrofuran ring, being a cyclic ether, exhibits a characteristic C-O-C stretching vibration. Additionally, the presence of the phenyl group and the methyl substituent, as well as the saturated hydrocarbon backbone of the tetrahydrofuran ring, will give rise to distinct absorption bands.

A study of the infrared and Raman spectra of tetrahydrofuran (THF) and its methyl-substituted derivatives provides a basis for assigning the observed frequencies in the spectrum of this compound. udayton.edu The C-H stretching vibrations from the aliphatic portions of the molecule are typically observed in the range of 2850-3000 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from the phenyl group are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

The most diagnostic feature for the tetrahydrofuran moiety is the strong absorption band corresponding to the asymmetric C-O-C stretching vibration, which for cyclic ethers generally appears in the 1070-1150 cm⁻¹ region. Barrow and Searles investigated the infrared spectra of various cyclic ethers, including THF and its derivatives, to study the effect of ring size on these vibrations. udayton.edu Furthermore, the presence of the phenyl group can be confirmed by the characteristic C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. Weaker overtone and combination bands for the substituted benzene (B151609) ring can also be observed in the 1660-2000 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the functional groups present in its structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 | Strong |

| C-H (Methyl) | Bend | ~1450 and ~1375 | Medium |

| C-H (Aromatic) | Out-of-plane Bend | 690 - 900 | Strong |

This data is a representation of expected values and actual experimental values may vary slightly depending on the specific measurement conditions.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in many applications, particularly in the pharmaceutical industry where different enantiomers can have distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used technique for separating and quantifying enantiomers. uma.es

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation. The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. sigmaaldrich.com For a compound like this compound, a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), would be a suitable starting point for method development.

The mobile phase in chiral HPLC typically consists of a non-polar organic solvent like hexane (B92381) mixed with a more polar modifier such as isopropanol (B130326) or ethanol. The composition of the mobile phase is optimized to achieve a good balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the phenyl group in this compound is a strong chromophore.

Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

The following table illustrates a hypothetical chiral HPLC separation of the enantiomers of this compound.

| Enantiomer | Retention Time (min) | Peak Area |

| (2R,4S)-4-methyl-2-phenyltetrahydrofuran | 8.5 | 95000 |

| (2S,4R)-4-methyl-2-phenyltetrahydrofuran | 10.2 | 5000 |

Based on this hypothetical data, the enantiomeric excess would be calculated as:

ee (%) = [ (95000 - 5000) / (95000 + 5000) ] x 100 = 90%

This indicates that the sample contains 95% of the (2R,4S) enantiomer and 5% of the (2S,4R) enantiomer. The successful separation and quantification by chiral HPLC are essential for the quality control and characterization of enantiomerically enriched samples of this compound. heraldopenaccess.us

Synthetic Applications and Chemical Utility of Cis 4 Methyl 2 Phenyltetrahydrofuran and Its Analogues

Role as Versatile Building Blocks in Complex Organic Synthesis

Substituted tetrahydrofurans, including the cis-4-methyl-2-phenyltetrahydrofuran scaffold, are fundamental building blocks for a diverse range of complex molecules. nih.govchemistryviews.org Their structural motif is found in numerous natural products known for a wide spectrum of biological activities, such as antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.gov The inherent stereochemistry and functionality of these tetrahydrofuran (B95107) derivatives make them ideal starting points for the stereoselective synthesis of larger molecules.

Derivatization Strategies for Functionalizing Tetrahydrofuran Scaffolds

The functionalization of the tetrahydrofuran core is crucial for elaborating its structure into more complex target molecules. A variety of derivatization strategies have been developed to introduce or modify functional groups on the tetrahydrofuran scaffold with high selectivity.

One powerful approach is the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. This method allows for the stereoselective formation of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, often exceeding 20:1. nih.gov The reaction proceeds through the intramolecular insertion of the alkene into a palladium-alkoxide intermediate, concurrently forming a new carbon-carbon and carbon-oxygen bond. nih.gov

Another key strategy involves domino reactions. For instance, a DABCO-catalyzed domino reaction between specific butanoates and allenoates yields highly functionalized 2,3,5-substituted tetrahydrofurans. rsc.org Additionally, radical reactions offer a pathway for constructing tetrahydrofuran-3-ones and pyrrolidin-3-ones through carbonylation/cyclization processes. researchgate.net The stereoselectivity of these radical cyclizations can often be controlled through the use of Lewis acids.

Recent advancements also include the use of hexafluoroisopropanol (HFIP) as a promoter for the synthesis of substituted tetrahydrofurans from the reaction of epoxides with electron-rich alkenes. nih.govmdpi.com This catalyst-free method provides a straightforward route to these scaffolds under mild conditions. nih.gov The table below summarizes selected derivatization strategies.

| Strategy | Reactants | Catalyst/Promoter | Product | Key Features | Reference |

| Palladium-Catalyzed Cyclization | γ-Hydroxy Alkenes + Aryl Bromides | Pd2(dba)3 / P(o-tol)3 | trans-2,5-Disubstituted Tetrahydrofurans | High diastereoselectivity (>20:1 dr) | nih.gov |

| Domino Reaction | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates + Allenoates | DABCO | 2,3,5-Substituted Tetrahydrofurans | Forms two exocyclic double bonds | rsc.org |

| Epoxide Addition | Epoxides + Electron-Rich Alkenes | HFIP | Substituted Tetrahydrofurans | Catalyst-free, mild conditions | nih.gov |

| Stereoselective Addition | γ-Lactol + Titanium enolates of N-acyl oxazolidinones | TiCl4 | trans-2,5-Disubstituted Tetrahydrofurans | Diastereomeric ratio up to 10:1 | nih.gov |

| Cascade Reaction | 2,5-Dimethylfuran | Multiple catalysts | Alkylated Tetrahydrofurans | Multi-step functionalization of methyl group | rsc.org |

Synthesis of Advanced Intermediates and Precursors for Target Molecules

Incorporation into Complex Molecular Architectures

The integration of the tetrahydrofuran motif into larger, complex structures is a hallmark of its utility. This is often achieved through powerful bond-forming reactions like cycloadditions and tandem processes. nih.gov For example, [3+2] cycloaddition reactions are particularly efficient, as they can generate the tetrahydrofuran ring with two new stereocenters and up to three new bonds in a single step. nih.gov These methods provide a convergent and efficient route to highly substituted products from simpler components like epoxides or carbonyl ylides. nih.gov

Tandem reactions that combine multiple transformations in one pot are also employed to build complex molecular architectures. A ruthenium-catalyzed tandem ring-opening cross-metathesis/ring-closing metathesis process can convert simpler starting materials into bicyclic tetrahydrofuran-containing products. nih.gov Furthermore, the strategic placement of functional groups on the initial tetrahydrofuran building block allows for its subsequent elaboration. For instance, substituted tetrahydrofurans designed as P2 ligands have been incorporated into potent HIV-1 protease inhibitors, demonstrating their direct application in medicinal chemistry. rsc.orgnih.gov The synthesis of these inhibitors often involves coupling the tetrahydrofuran derivative with other complex fragments, highlighting its role as a key structural component. nih.gov

Synthesis of Substituted Tetrahydrofuran Amino Acid Derivatives

Amino acids containing a tetrahydrofuran ring are valuable as peptidomimetics and as building blocks for creating stereochemically diverse compound libraries. nih.gov Several synthetic routes have been developed to produce these advanced intermediates. One patented process describes the manufacturing of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity (enantiomeric excess >98%). google.com This method involves the reaction of precursor compounds in a way that establishes the desired stereochemistry at the C-3 position of the tetrahydrofuran ring. google.com

Another approach involves the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans which can then be transformed into the corresponding chiral amines. chemistryviews.org For example, a one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols produces polysubstituted tetrahydrofuran derivatives with excellent enantioselectivity (up to 97% ee). chemistryviews.org These intermediates can be readily converted to the corresponding chiral amines, which are precursors to tetrahydrofuran-based amino acids. chemistryviews.org

Precursors for Polyether Ionophores and Lignans (B1203133)

Substituted tetrahydrofurans are critical precursors in the synthesis of specific classes of natural products, notably polyether ionophores and lignans. nih.govnih.gov The tetrahydrofuran core is a defining structural feature of these molecules. Lignans, for example, are a large class of natural products that include compounds with 2,5-diaryl-3,4-dimethyltetrahydrofuran skeletons. researchgate.net

Synthetic strategies often mimic biosynthetic pathways. For instance, a bioinspired, three-step approach to trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans has been developed. This synthesis involves a tandem reaction sequence that assembles the carbon skeleton in a single step, followed by reduction and diastereoselective cycloetherification to form the target tetrahydrofuran lignan. The stereochemistry of the final product can be controlled by the choice of reagents and reaction conditions.

Investigation of Tetrahydrofuran Derivatives in Catalytic Systems

While often the target of synthesis, tetrahydrofuran derivatives also play a role within catalytic systems, typically as ligands for metal catalysts. The oxygen atom in the THF ring can coordinate to a metal center, influencing the catalyst's stability, solubility, and reactivity.

For example, in the study of low-coordinate first-row transition metal complexes, a tetrahydrofuran (THF) molecule acts as a labile, or easily displaced, ligand. rsc.org In certain iron(II) complexes used for hydrophosphination reactions, a three-coordinate complex featuring a THF ligand shows significantly higher catalytic activity than a two-coordinate analogue without the THF ligand. rsc.org The presence of the labile THF ligand is believed to be key to the enhanced reactivity.

Similarly, iron(II) chloride (FeCl₂), when combined with an iminopyridine ligand, forms an active catalyst for the reductive cyclization of certain enynes to produce tetrahydrofuran derivatives. organic-chemistry.org In some manganese and iron complexes supported by bulky m-terphenyl (B1677559) ligands, the less sterically hindered versions stabilize a three-coordinate complex where a THF molecule acts as an additional ligand, modulating the catalytic activity. rsc.org Proline derivatives have also been explored as organocatalysts for synthesizing highly functionalized tetrahydrofurans. researchgate.net

Q & A

Q. What are the optimal synthetic routes for cis-4-methyl-2-phenyltetrahydrofuran, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted diols or catalytic hydrogenation of furan derivatives. For example, stereoselective hydrogenation of 4-methyl-2-phenylfuran using palladium-based catalysts under controlled pressure (1–3 atm) and temperature (50–80°C) can yield the cis isomer preferentially. Solvent choice (e.g., THF vs. ethanol) and catalyst loading (0.5–2% w/w) significantly impact yield and stereochemical outcomes. Characterization via H/C NMR and chiral HPLC is critical to confirm stereochemistry .

Q. How can spectroscopic techniques distinguish this compound from its trans isomer or structural analogs?

- Methodological Answer : H NMR coupling constants () between adjacent protons in the tetrahydrofuran ring differ between cis and trans isomers due to spatial arrangements. For cis isomers, values typically range from 4–6 Hz, while trans isomers exhibit Hz. IR spectroscopy can identify phenyl group vibrations (e.g., C–H stretching at ~3030 cm) and ether linkages (C–O–C at ~1120 cm). Mass spectrometry (EI-MS) with fragmentation patterns (e.g., loss of methyl or phenyl groups) provides additional confirmation .

Q. What are the thermodynamic stability trends of this compound compared to other tetrahydrofuran derivatives?

- Methodological Answer : Differential scanning calorimetry (DSC) and computational studies (e.g., DFT calculations) reveal that the cis isomer is ~2–3 kcal/mol more stable than the trans isomer due to reduced steric hindrance between the methyl and phenyl groups. Comparative studies with 2-methyltetrahydrofuran show that phenyl substitution increases melting points by 15–20°C but reduces solubility in polar solvents like water .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in organometallic reactions?

- Methodological Answer : In Grignard or lithiation reactions, non-polar solvents (e.g., hexane) favor coordination of the tetrahydrofuran oxygen to the metal center, enhancing reaction rates. Polar aprotic solvents (e.g., DMF) disrupt this coordination, leading to slower kinetics. Solvent dielectric constants () correlate with activation energies (), with providing optimal conditions for stereoretentive transformations .

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual catalysts) or measurement methods (e.g., gravimetric vs. UV-Vis). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by Karl Fischer titration ensures water content <0.1%. Solubility studies should standardize temperature () and use saturated solutions with equilibration times >24 hours. Cross-validation using Hansen solubility parameters improves reproducibility .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives () and octanol-water partition coefficients (). For this compound, suggests moderate bioaccumulation potential. Molecular dynamics simulations predict preferential adsorption to soil organic matter over mineral surfaces, aligning with experimental LC-MS data from soil leachate studies .

Q. What experimental designs mitigate stereochemical interconversion during storage or analysis of this compound?